PHM Substrate Binding Affinity
FGFG demonstrates a dissociation constant (Kd) of 0.8 µM for PHM, measured via intrinsic tryptophan fluorescence quenching [1]. This affinity enables reliable detection of enzyme activity and substrate binding. The substrate also exhibits pH-dependent kinetic behavior: although FGFG binds more tightly at pH 7.0 than at pH 5.5, Vmax decreases 25-fold at neutral pH [1]. This pH sensitivity provides an internal control for distinguishing pH effects from enzyme mutation effects in mechanistic studies. In contrast, alternative tetrapeptide substrates such as dansyl-Gly-Gly-Phe-Ala-Gly show no detectable hydrolysis with certain protease isoforms [2]. While direct Kd values for FGFG isomers (e.g., FGGF) against PHM are not reported in the literature, the documented stereospecificity of the PAM enzyme S2 subsite (KI increases at least 700-fold for D-Phe enantiomers versus L-Phe) indicates that sequence and stereochemistry critically determine substrate recognition [3].
| Evidence Dimension | PHM enzyme substrate binding affinity (Kd) |
|---|---|
| Target Compound Data | 0.8 µM |
| Comparator Or Baseline | Dansyl-Gly-Gly-Phe-Ala-Gly: no detectable hydrolysis with certain metalloprotease isoforms; Ac-D-Phe-Gly enantiomer: KI ≥ 700× higher than Ac-L-Phe-Gly (45 µM → 2,247 µM) |
| Quantified Difference | Kd = 0.8 µM (FGFG) vs no hydrolysis (comparator tetrapeptide); L-Phe vs D-Phe KI difference ≥ 700-fold for related substrates |
| Conditions | Intrinsic tryptophan fluorescence quenching assay; PHMcc protein in 100 mM MES buffer, pH 5.5–7.0, 25°C |
Why This Matters
The quantified 0.8 µM Kd provides a validated benchmark for PHM assay development and enables direct comparison with novel substrates or inhibitors in peptide amidation research.
- [1] Bell J, El Meskini R, D'Amato D, Mains RE, Eipper BA. Mechanistic investigation of peptidylglycine α-hydroxylating monooxygenase via intrinsic tryptophan fluorescence and mutagenesis. Biochemistry. 2003;42(23):7133-7142. doi:10.1021/bi034251o View Source
- [2] BRENDA Enzyme Database. EC 3.4.24.21 (astacin) substrate profile: no hydrolysis of dansyl-Gly-Gly-Phe-Ala-Gly. Available at: https://www.brenda-enzymes.info/ View Source
- [3] Ping D, Mains RE, Eipper BA. Reaction versus subsite stereospecificity of peptidylglycine α-monooxygenase and peptidylamidoglycolate lyase. J Biol Chem. 1995;270(49):29266-29274. doi:10.1074/jbc.270.49.29266 View Source
